

# N,N'-Diphenylguanidine monohydrochloride chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N,N'-Diphenylguanidine  
monohydrochloride*

Cat. No.: *B1216949*

[Get Quote](#)

An In-depth Technical Guide to **N,N'-Diphenylguanidine Monohydrochloride**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

## Abstract

N,N'-Diphenylguanidine (DPG) and its monohydrochloride salt are versatile chemical compounds with significant industrial and research applications. Primarily known as a vulcanization accelerator in the rubber industry, DPG also serves as a primary standard for acids, a complexing agent for metal detection, and a structural scaffold in medicinal chemistry. [1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of **N,N'-Diphenylguanidine monohydrochloride**. Detailed experimental protocols and a generalized workflow for its synthesis and characterization are presented to support researchers in its application and further development.

## Chemical Structure and Identification

**N,N'-Diphenylguanidine monohydrochloride** is the salt formed from the strong organic base N,N'-Diphenylguanidine and hydrochloric acid.[3] The core structure features a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms, a characteristic guanidinium group.[4] This protonated core allows for significant charge

delocalization across the C-N bonds.[4] The central guanidinium moiety is substituted with two phenyl groups on the nitrogen atoms.

- IUPAC Name: [amino(anilino)methylidene]-phenylazanium;chloride[5]
- CAS Number: 24245-27-0[5]
- Synonyms: Diphenylguanidinium chloride, 1,3-Diphenylguanidine hydrochloride, Guanidine, N,N'-diphenyl-, hydrochloride (1:1)[6]
- InChI: InChI=1S/C13H13N3.ClH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H, (H3,14,15,16);1H[5]
- SMILES: C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Cl

The structure and identity of the compound and its derivatives are typically confirmed using modern analytical techniques, including  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray structural analysis.[4][6]

## Physicochemical Properties

The physicochemical properties of **N,N'-Diphenylguanidine monohydrochloride** and its parent base are summarized below. These properties are crucial for its handling, application, and development in various chemical processes.

Property	Value (N,N'-Diphenylguanidine Monohydrochloride )	Value (N,N'-Diphenylguanidine Base)	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>14</sub> ClN <sub>3</sub>	C <sub>13</sub> H <sub>13</sub> N <sub>3</sub>	[5][7]
Molecular Weight	247.72 g/mol	211.26 g/mol	[5][7]
Physical Appearance	White solid, often in granule form	White to cream-colored crystalline powder	[1][4]
Melting Point	141-142 °C	146-151 °C	[1][6]
Boiling Point	Decomposes	Decomposes above 170 °C	[1]
Solubility	Water: 16.71 g/L at 20°C. Soluble in alcohol.	Sparingly soluble in water. Soluble in ethanol, chloroform, toluene, and dilute mineral acids.	[1][6][8]
pKa	Not specified	10.12	[1]
LogP	-1.77 at 20°C	2.42 at 21.1°C	[1][6]
Stability	Stable under normal conditions.	Stable, but moisture sensitive. Incompatible with strong oxidizing agents.	[1]

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of N,N'-Diphenylguanidine and its salts are critical for reproducible research.

## Synthesis Protocols

Two primary methods for the synthesis of the parent compound, N,N'-Diphenylguanidine, are described below. The resulting base can be subsequently treated with hydrochloric acid to form the monohydrochloride salt.

#### Protocol 1: Desulfurization of Thiocarbanilide

This is a classical and scalable method for producing diphenylguanidine.[\[9\]](#)

- **Preparation of Thiocarbanilide:** Mix 65 parts by weight of carbon disulfide with 1 part sulfur. To this mixture, add 120 parts of aniline. Heat the mixture to 35-40°C and maintain this temperature for several hours. Allow the mixture to cool. The resulting semi-solid mass is spread out to evaporate excess carbon disulfide and dry the thiocarbanilide intermediate.[\[9\]](#)
- **Desulfurization:** Prepare a solvent by heating alcohol (specific gravity 0.850-0.900) in a suitable reaction vessel. Dissolve 50 lbs of ammonium nitrate and the prepared thiocarbanilide in the alcohol.[\[9\]](#)
- **Reaction:** To the alcoholic solution, add a metallic oxide such as litharge (lead oxide). Gradually raise the temperature to approximately 75°C while stirring continuously. This step facilitates the desulfurization of thiocarbanilide to form the diphenylguanidine salt (in this case, nitrate).[\[9\]](#)
- **Isolation of the Base:** After the reaction is complete, the diphenylguanidine nitrate is dissolved. A 25% solution of caustic soda (NaOH) is then added while stirring vigorously to precipitate the free diphenylguanidine base.[\[9\]](#)
- **Purification:** The precipitate is filtered, washed thoroughly with water, and dried.[\[9\]](#) Further purification can be achieved by recrystallization from hot toluol, where diphenylguanidine has significantly higher solubility than in cold toluol.[\[9\]](#)

#### Protocol 2: Continuous Oxidation of Diphenyl Thiourea

This modern approach allows for continuous production using a microchannel reactor.[\[5\]](#)

- **Preparation of Reaction Mixture:** Prepare a slurry by mixing 400 g of diphenyl thiourea, 0.5 g of copper acetate (catalyst), and 372 mL of 24 wt.% aqueous ammonia. This slurry is then

mixed with 3500 mL of a mixed solvent of acetone and ethyl acetate (3:1 volume ratio) under stirring.[5]

- **Oxidation Reaction:** The reaction mixture and oxygen gas are fed into a microchannel reactor. The flow rates are maintained at 2.9 mL/min for the mixture and 14.3 mL/min for oxygen. The reaction is conducted at 60°C with a residence time of 3 minutes and a pressure of 0.25 MPa.[5]
- **Product Isolation:** The product solution from the reactor is subjected to reduced pressure distillation to recover the organic solvents.[5]
- **Purification:** The resulting solid material is purified by alkali washing, followed by washing with water, and then drying to yield the final N,N'-Diphenylguanidine product with a reported yield of 96.1%.[5]

## Characterization Methods

The identity and purity of synthesized **N,N'-Diphenylguanidine monohydrochloride** are confirmed through various spectroscopic techniques.

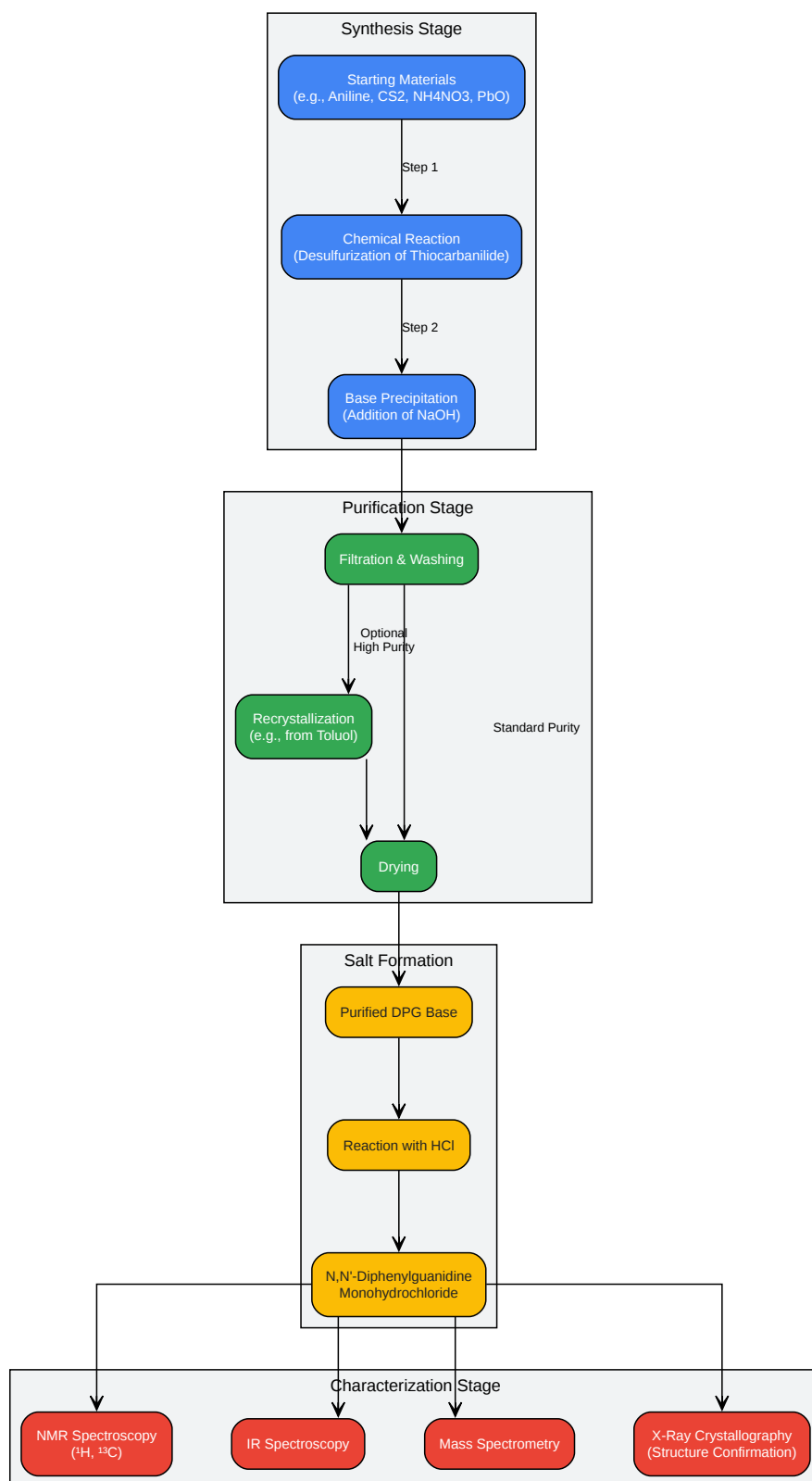
- **Infrared (IR) Spectroscopy:** For the monohydrochloride salt, protonation of the guanidine group leads to characteristic changes in the vibrational spectra. Key features to observe include the stretching and bending vibrations of the N-H bonds in the guanidinium ion and shifts in the C-N stretching frequencies due to charge delocalization within the CN<sub>3</sub> core. Aromatic C-H and C=C stretching and bending vibrations from the phenyl rings will also be present.[4] The NIST WebBook provides a reference IR spectrum for the parent base.[7] The formation of the guanidine nucleus is indicated by a C=N stretching band in the region of 1510-1527 cm<sup>-1</sup>. [10]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: The spectrum will show characteristic signals for the protons of the two phenyl rings, typically in the aromatic region (δ 6.7-7.8 ppm). A signal corresponding to the -NH- proton can also be observed.[6]
  - <sup>13</sup>C NMR: The spectrum is characterized by signals from the carbon nuclei of the benzene rings and a key signal for the central carbon atom of the guanidinium group (C=N), which

typically appears around  $\delta$  155-165 ppm.[6][10]

- Mass Spectrometry (MS): Mass spectral analysis is used to confirm the molecular weight of the compound.[6] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be used for highly sensitive quantitative analysis.[11]

## Synthesis and Characterization Workflow

The following diagram illustrates a generalized experimental workflow for the preparation and analysis of **N,N'-Diphenylguanidine monohydrochloride**, representing the logical relationship between the synthesis, purification, and characterization stages.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,3-Diphenylguanidine | 102-06-7 [chemicalbook.com]
- 2. Diphenylguanidine | C<sub>13</sub>H<sub>13</sub>N<sub>3</sub> | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N'-Diphenylguanidine monohydrochloride | C<sub>13</sub>H<sub>14</sub>ClN<sub>3</sub> | CID 32260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N'-Diphenylguanidine monohydrochloride | 24245-27-0 | Benchchem [benchchem.com]
- 5. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Guanidine, N,N'-diphenyl- [webbook.nist.gov]
- 8. 1,3-Diphenylguanidine analytical standard for titrimetry 102-06-7 [sigmaaldrich.com]
- 9. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N,N'-Diphenylguanidine monohydrochloride chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216949#n-n-diphenylguanidine-monohydrochloride-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1216949#n-n-diphenylguanidine-monohydrochloride-chemical-properties-and-structure)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)